molecular formula C14H16N2O3S B2954563 N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1226435-11-5

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No.: B2954563
CAS No.: 1226435-11-5
M. Wt: 292.35
InChI Key: VYGKWNIIDYZOJS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives, including those with structures similar to N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-(methylthio)nicotinamide, have been studied for their corrosion inhibition effects. For example, a study investigated the corrosion inhibition effect of different nicotinamide derivatives on mild steel in hydrochloric acid solution. These compounds were found to behave as mixed-type corrosion inhibitors, influencing both anodic and cathodic processes. Their adsorption on mild steel surfaces followed the Langmuir isotherm model, indicating a potential for protective film formation that mitigates corrosion (Chakravarthy, Mohana, & Kumar, 2014).

Solubility Enhancement

Nicotinamide derivatives have been explored for their ability to enhance the solubility of poorly water-soluble molecules. A study focusing on nicotinamide's interaction with parabens demonstrated its potential to form complexes, thereby enhancing solubility. This characteristic could be relevant in formulating more efficient and bioavailable pharmaceuticals and cosmetic products (Nicoli et al., 2008).

Biological Activity Modification

Nicotinamide derivatives have been associated with various biological activities, including interactions with enzymes like nicotinamide N-methyltransferase (NNMT). These interactions can influence the metabolism of nicotinamide and related compounds, potentially affecting their biological activity and therapeutic efficacy (Rini et al., 1990).

Herbicidal Activity

Research into nicotinamide derivatives has also extended to their potential use in agriculture, particularly as herbicides. Some derivatives have shown promising herbicidal activity against various plant species, indicating a potential avenue for the development of new agrochemicals (Yu et al., 2021).

Enzyme Activity Modulation

The crystal structure analysis of human NNMT bound to nicotinamide has provided insights into how these derivatives can influence enzyme activity. Understanding the structural basis for substrate recognition and binding can guide the design of molecules that modulate enzyme activity, with implications for therapeutic interventions in diseases where NNMT is implicated (Peng et al., 2011).

Properties

IUPAC Name

N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-5-6-12(19-9)11(17)8-16-13(18)10-4-3-7-15-14(10)20-2/h3-7,11,17H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGKWNIIDYZOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(N=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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